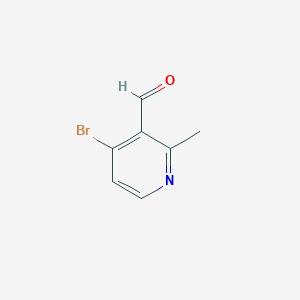

4-Bromo-2-methylnicotinaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6BrNO |

|---|---|

Molecular Weight |

200.03 g/mol |

IUPAC Name |

4-bromo-2-methylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C7H6BrNO/c1-5-6(4-10)7(8)2-3-9-5/h2-4H,1H3 |

InChI Key |

MMGCKBATBGIKRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1C=O)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Pathways for 4 Bromo 2 Methylnicotinaldehyde

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com For 4-Bromo-2-methylnicotinaldehyde, the analysis begins by identifying the key functional groups and bonds that can be strategically disconnected.

The most evident disconnection is the carbon-carbon bond between the pyridine (B92270) ring and the aldehyde's carbonyl carbon. This is a type of Carbon-Heteroatom (C-X) disconnection, specifically a Functional Group Interconversion (FGI), where the aldehyde is envisioned as arising from a formylation reaction. This leads to a key intermediate: 4-bromo-2-methylpyridine (B16423).

A second disconnection breaks down the substituted pyridine ring itself. This de novo synthesis approach involves disconnecting the C-N and C-C bonds of the heterocyclic core. illinois.eduorganic-chemistry.org This reveals simpler acyclic precursors that can be assembled through various cyclization strategies. The challenge in this approach lies in controlling the regiochemistry to ensure the correct placement of the bromo and methyl substituents at the C4 and C2 positions, respectively.

These two primary disconnection strategies define the main synthetic approaches:

Functionalization of a pre-formed pyridine ring: Starting with a substituted pyridine and introducing the aldehyde group.

De novo synthesis: Constructing the pyridine ring with the required substituents from acyclic precursors.

De Novo Synthesis of the Pyridine Core Featuring Bromo and Methyl Substituents

The formation of the polysubstituted pyridine core is a critical challenge in the synthesis of this compound. Several modern synthetic methods can be applied to construct this heterocyclic scaffold.

Directed Ortho Metalation (DoM) Approaches for Regioselective Functionalization

Directed ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. pharmaceutical-business-review.comharvard.edu The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.

In the context of a substituted pyridine, a halogen atom can serve as a DMG. Specifically, for a precursor like 3-bromopyridine (B30812), the bromine atom can direct lithiation to the C4 position. researchgate.netresearchgate.net This regioselectivity is crucial for installing substituents at the desired location. The process typically involves treating the bromopyridine with a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperatures to generate a lithiated intermediate. This intermediate can then be quenched with an electrophile. znaturforsch.com

To construct the 4-bromo-2-methylpyridine skeleton via DoM, one could envision a multi-step sequence starting from a suitable pyridine derivative. For instance, a DoM reaction on 3-bromopyridine could be used to introduce a functional group at the C4 position, which is then converted to the target aldehyde, while the methyl group would need to be introduced separately, perhaps through a cross-coupling reaction. The precise sequence of these functionalizations is key to a successful synthesis.

Cycloaddition Reactions in Pyridine Ring Formation

Cycloaddition reactions offer a robust method for the de novo synthesis of pyridine rings by forming multiple carbon-carbon and carbon-nitrogen bonds in a single step. nih.gov These reactions assemble the six-membered ring from smaller, unsaturated fragments.

One prominent method is the [2+2+2] cycloaddition, often catalyzed by transition metals like cobalt. rsc.org This reaction can combine two alkyne molecules and a nitrile to form a substituted pyridine. To achieve the specific substitution pattern of 4-bromo-2-methylpyridine, one would need to carefully select the alkyne and nitrile starting materials to control the regiochemistry of the cycloaddition.

Another powerful approach is the [3+3] cycloaddition, which typically involves the reaction of an enamine with a 1,3-bielectrophile, such as an unsaturated aldehyde or ketone. nih.govacs.org This organocatalyzed method can produce highly substituted pyridine scaffolds. acs.orgresearchgate.net The synthesis of the 4-bromo-2-methylpyridine core via this route would require specifically designed enamine and enone precursors that contain the necessary bromo and methyl functionalities, or precursors that allow for their later introduction. While versatile, achieving the desired regiochemistry remains a significant synthetic challenge.

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials. taylorfrancis.com MCRs are prized for their atom economy and operational simplicity. acsgcipr.org

The Hantzsch pyridine synthesis is a classic MCR that combines an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to produce a dihydropyridine, which is then oxidized to the pyridine. taylorfrancis.com While powerful for creating symmetrical pyridines, adapting the Hantzsch synthesis for a non-symmetrical, specifically substituted target like 4-bromo-2-methylpyridine is complex.

Modern variations of MCRs provide broader access to polysubstituted pyridines. nih.govacs.orgrsc.org For instance, a one-pot, four-component reaction of an aldehyde, an active methylene (B1212753) compound (like ethyl cyanoacetate), an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) can yield highly functionalized pyridines. nih.govacs.org To apply this to the target molecule, one would need to select starting materials that already contain the bromo and methyl groups or can be functionalized post-reaction. The complexity of the required starting materials can be a drawback to this approach.

Installation of the Aldehyde Moiety at the Nicotinaldehyde Position

The final key transformation in many synthetic routes to this compound is the introduction of the formyl (-CHO) group at the C3 position of the pre-formed 4-bromo-2-methylpyridine ring.

Formylation Protocols via Metal-Halogen Exchange and Quenching with Formyl Sources

A highly effective and widely used method for introducing an aldehyde group onto an aromatic or heteroaromatic ring is through a metal-halogen exchange followed by quenching with a formylating agent. thieme-connect.de This strategy is particularly suitable for bromo-substituted pyridines.

The synthesis begins with the precursor 4-bromo-2-methylpyridine. google.com This compound undergoes a metal-halogen exchange reaction, where the bromine atom is swapped for a more reactive metal, typically lithium or magnesium. This is achieved by treating the bromopyridine with a strong organometallic base, such as n-butyllithium (n-BuLi) or a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl), at low temperatures. znaturforsch.commdpi.com This process generates a highly reactive organometallic intermediate (4-lithio-2-methylpyridine or its magnesium equivalent).

This nucleophilic intermediate is then immediately "quenched" by adding an electrophilic formyl source. thieme-connect.de The most common and inexpensive formylating agent for this purpose is N,N-dimethylformamide (DMF). znaturforsch.comthieme-connect.de The organometallic intermediate attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon aqueous workup, hydrolyzes to yield the final product, this compound.

| Starting Material | Reagent 1 | Reagent 2 (Quench) | Conditions | Product | Reference |

| 4-Bromo-2-methylpyridine | n-Butyllithium | N,N-dimethylformamide (DMF) | Low Temperature (e.g., -78 °C), THF | This compound | thieme-connect.de |

| 4-Bromo-2-methylpyridine | i-PrMgCl·LiCl | N,N-dimethylformamide (DMF) | -25 °C to 0 °C, THF | This compound | znaturforsch.com |

| 3,5-Dibromopyridine | TMPMgCl·LiCl | N,N-dimethylformamide (DMF) | -25 °C, 0.5 h | 3,5-Dibromo-2-formylpyridine | znaturforsch.com |

| 3-Bromopyridine | LDA | DMF | -95 °C, THF | 3-Bromo-4-formylpyridine | znaturforsch.com |

This table presents representative conditions for the formylation of bromopyridines via metal-halogen exchange or directed metalation, illustrating the general applicability of the method.

This metal-halogen exchange and formylation sequence represents a direct and reliable method for completing the synthesis of this compound from an appropriately substituted pyridine precursor.

Selective Oxidation of Precursor Methyl or Hydroxymethyl Groups

The conversion of a methyl or hydroxymethyl group at the C-3 position of the pyridine ring to an aldehyde is a critical step in the synthesis of this compound. This transformation requires selective oxidation methods that avoid over-oxidation to the carboxylic acid or side reactions with other functional groups present in the molecule.

Common oxidizing agents for the conversion of a methyl group to an aldehyde include selenium dioxide (SeO2), often in a solvent like dioxane or acetic acid. However, this method can sometimes lead to the formation of byproducts. A more controlled approach involves the oxidation of a hydroxymethyl group. This precursor can be obtained by the reduction of a corresponding carboxylic acid or ester.

For the oxidation of the hydroxymethyl group, a variety of mild oxidizing agents are employed to ensure high yields of the desired aldehyde. These include:

Manganese dioxide (MnO2): This is a widely used reagent for the oxidation of allylic and benzylic alcohols to the corresponding aldehydes. Its selectivity makes it suitable for substrates with multiple functional groups.

Pyridinium chlorochromate (PCC): PCC is a milder version of chromic acid-based oxidants and is effective for the oxidation of primary alcohols to aldehydes with minimal over-oxidation.

Dess-Martin periodinane (DMP): This hypervalent iodine reagent offers a gentle and highly selective method for oxidizing primary alcohols to aldehydes under neutral conditions.

Halogenation Strategies for Incorporating Bromine at the C-4 Position

The introduction of a bromine atom at the C-4 position of the pyridine ring is another pivotal step in the synthesis of this compound. The electron-deficient nature of the pyridine ring necessitates specific strategies to achieve regioselective halogenation.

Direct Electrophilic Bromination of Pyridine Derivatives

Direct electrophilic bromination of the pyridine ring is generally challenging due to its deactivation towards electrophilic attack. However, the presence of activating groups or specific reaction conditions can facilitate this transformation. For instance, the bromination of 2-methylpyridine-N-oxide can direct the incoming electrophile to the C-4 position. The N-oxide group activates the ring towards electrophilic substitution and can be subsequently removed to yield the desired 4-bromo-2-methylpyridine derivative.

Another approach involves the use of a brominating agent in the presence of a strong acid, such as oleum (B3057394) or sulfuric acid. These conditions can promote the bromination of even deactivated pyridine rings.

A documented method for the synthesis of 4-bromo-2-methylpyridine involves the reaction of 2-methyl-4-aminopyridine (B1174260) with hydrogen bromide and bromine, followed by diazotization with sodium nitrite. chemicalbook.com This Sandmeyer-type reaction provides a reliable route to introduce bromine at the C-4 position with high regioselectivity, achieving a molar yield of 95%. chemicalbook.com

Functional Group Interconversions Involving Halogen Migration or Displacement

In some synthetic routes, the bromine atom is introduced via the transformation of a pre-existing functional group at the C-4 position. For example, a 4-hydroxypyridine (B47283) derivative can be converted to the corresponding 4-bromopyridine. A common method for this conversion is the reaction with phosphorus oxybromide (POBr3). For instance, 4-hydroxy-2-methyl-3-nitropyridine has been successfully converted to 4-bromo-2-methyl-3-nitropyridine (B3028585) using POBr3 at high temperatures. chemicalbook.com

Another strategy involves the displacement of a suitable leaving group, such as a diazonium salt, with a bromide ion, as seen in the Sandmeyer reaction mentioned previously. chemicalbook.com These functional group interconversions offer alternative pathways to achieve the desired 4-bromo substitution pattern.

Methodological Advancements in Asymmetric Synthesis and Chiral Induction for Related Pyridines

While this compound itself is not chiral, the development of asymmetric synthetic methods for related pyridine derivatives is a burgeoning area of research. The principles of chiral induction are crucial when these pyridine scaffolds are incorporated into larger, biologically active molecules that possess stereocenters.

Recent advancements have focused on the use of chiral catalysts and auxiliaries to control the stereochemistry of reactions involving pyridine derivatives. For example, the synthesis of substituted benzylboronates through the photochemical homologation of boronic acids with N-sulfonylhydrazones has been reported. nih.govresearchgate.netrsc.org This method allows for the creation of Csp3-C bonds and can be adapted for the synthesis of chiral boronic acid derivatives. nih.govresearchgate.netrsc.org

Chemo-enzymatic synthesis is also emerging as a powerful tool for producing single enantiomers of pharmaceutical intermediates. nih.gov Enzymes, with their inherent chirality, can catalyze reactions with high chemo-, regio-, and enantioselectivity. nih.gov For instance, enzymatic halogenation and dehalogenation reactions offer environmentally benign alternatives to traditional chemical methods. nih.govnih.gov Flavin-dependent halogenases, in particular, have been identified as key enzymes in the biosynthesis of halogenated natural products and are being explored for their synthetic utility. nih.gov

Optimization of Reaction Parameters and Scale-Up Considerations

The transition from a laboratory-scale synthesis to an industrial production process requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness. Key considerations include the choice of solvents, temperature, reaction time, and catalysts.

For instance, in the synthesis of 2-methyl-4-phenylpyridine, a derivative of 4-bromo-2-methylpyridine, a study optimized the Suzuki coupling reaction conditions. researchgate.netresearchgate.net The use of a mixed solvent system of water/1,4-dioxane (5:1), along with K2CO3 as the base and Pd(dppf)Cl2 as the catalyst under microwave irradiation, significantly improved the yield by 30% to a total of 81%. researchgate.netresearchgate.net This highlights the importance of systematic screening of reaction conditions.

The development of green and efficient protocols is also a major focus. The use of heterogeneous catalysts, such as Pd/C, in environmentally friendly solvents can simplify product purification and catalyst recovery. researchgate.net Furthermore, flow chemistry is being increasingly adopted for the synthesis of chemical intermediates. Continuous flow processes can offer better control over reaction parameters, improved safety for hazardous reactions, and easier scalability compared to traditional batch processes. nih.govresearchgate.netrsc.org

The table below summarizes some of the key reaction types and conditions discussed for the synthesis of this compound and related compounds.

| Reaction Type | Starting Material | Reagents and Conditions | Product | Reference |

| Sandmeyer Reaction | 2-Methyl-4-aminopyridine | 1. HBr, Br2, -5°C; 2. NaNO2, <0°C; 3. NaOH to pH 9 | 4-Bromo-2-methylpyridine | chemicalbook.com |

| Halogenation | 4-Hydroxy-2-methyl-3-nitropyridine | POBr3, 140°C | 4-Bromo-2-methyl-3-nitropyridine | chemicalbook.com |

| Suzuki Coupling | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, Aryl boronic acid | Pd(PPh3)4, K3PO4, 1,4-dioxane/water, 90°C | N-(4-aryl-3-methylphenyl)pyrazine-2-carboxamides | mdpi.com |

| Suzuki Coupling | 4-Bromo-2-methylpyridine, Phenylboronic acid | Pd(dppf)Cl2, K2CO3, water/1,4-dioxane, Microwave (120°C) | 2-Methyl-4-phenylpyridine | researchgate.net |

Chemical Reactivity and Transformational Chemistry of 4 Bromo 2 Methylnicotinaldehyde

Cross-Coupling Reactions at the Bromine Substituent

The bromine atom at the 4-position of the pyridine (B92270) ring is a key handle for introducing molecular complexity through various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are widely employed for the functionalization of aryl halides, and 4-bromo-2-methylnicotinaldehyde is a suitable substrate for these transformations.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides. google.comorganic-chemistry.org In a typical reaction, this compound can be coupled with an aryl or vinyl boronic acid or its ester in the presence of a palladium catalyst and a base to yield the corresponding 4-aryl or 4-vinyl-2-methylnicotinaldehyde derivative. google.comorganic-chemistry.org The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the bromopyridine to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to afford the coupled product and regenerate the catalyst. organic-chemistry.org While specific examples with this compound are not extensively documented in readily available literature, the Suzuki-Miyaura coupling of structurally similar bromopyridines is a common and efficient transformation. nih.gov For instance, the coupling of 3-bromo-2,1-borazaronaphthalenes with potassium alkenyltrifluoroborates proceeds in high yield, demonstrating the utility of this reaction for the alkenylation of bromo-substituted nitrogen-containing heterocycles. nih.gov

The Sonogashira coupling provides a route to synthesize alkynyl-substituted pyridines by reacting this compound with a terminal alkyne. researchgate.netlibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.netlibretexts.orgresearchgate.net The copper co-catalyst is believed to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium center. researchgate.net Similar to the Suzuki coupling, this reaction has been widely applied to various aryl halides, including bromopyridines, to introduce alkynyl moieties. rsc.org

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. britannica.comacs.org In the context of this compound, this reaction would yield a 4-alkenyl-2-methylnicotinaldehyde derivative. The reaction is typically carried out in the presence of a base and a palladium catalyst, often with phosphine (B1218219) ligands. britannica.comnih.gov The stereoselectivity of the Heck reaction often favors the formation of the E-alkene. acs.org

The Stille coupling utilizes organotin reagents to form carbon-carbon bonds with organic halides. rsc.orgorganicmystery.comacs.orgorganic-chemistry.org this compound can be coupled with various organostannanes (e.g., vinyl-, aryl-, or alkynylstannanes) in the presence of a palladium catalyst. rsc.orgorganicmystery.comacs.orgorganic-chemistry.org A key advantage of the Stille reaction is the tolerance of a wide range of functional groups in the organotin reagent. rsc.org However, the toxicity of organotin compounds is a significant drawback. organicmystery.com The mechanism involves an oxidative addition, transmetalation, and reductive elimination sequence, similar to other palladium-catalyzed cross-coupling reactions. organic-chemistry.org

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst, Base | Aryl/Vinyl-substituted pyridine |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | Alkynyl-substituted pyridine |

| Heck | Alkene | Pd catalyst, Base | Alkenyl-substituted pyridine |

| Stille | Organotin Reagent | Pd catalyst | Aryl/Vinyl/Alkynyl-substituted pyridine |

While palladium has been the dominant metal in cross-coupling reactions, the use of more earth-abundant and less expensive metals like nickel and iron has gained significant attention.

Nickel-catalyzed cross-coupling reactions offer a viable alternative to palladium-based systems for the activation of the C-Br bond in this compound. nih.govresearchgate.net Nickel catalysts have been shown to be effective in various coupling reactions, including Suzuki-Miyaura and Negishi-type transformations. researchgate.net In some cases, nickel catalysts can couple a broader range of electrophiles, including those that are challenging for palladium catalysts. Mechanistic studies suggest that nickel-catalyzed reactions can proceed through radical pathways, which differs from the typical Pd(0)/Pd(II) catalytic cycle. researchgate.net For example, nickel catalysts have been successfully used for the cross-coupling of aryl halides with alkyl halides. organicmystery.com

Iron-catalyzed cross-coupling reactions represent an even more sustainable approach due to the high abundance and low toxicity of iron. nih.govorganic-chemistry.org Iron salts can catalyze the coupling of organic electrophiles with organometallic reagents, such as Grignard reagents. researchgate.net The mechanisms of iron-catalyzed cross-coupling reactions are often complex and can involve various oxidation states of iron. organic-chemistry.org While the development of iron catalysts for cross-coupling is an active area of research, their application to substrates like this compound holds promise for more economical and environmentally friendly synthetic routes. nih.govresearchgate.net

The efficiency and selectivity of cross-coupling reactions are highly dependent on the nature of the catalyst, particularly the ligands coordinated to the metal center. Mechanistic studies of these reactions, especially with substrates like bromopyridines, provide valuable insights for optimizing reaction conditions.

The catalytic cycle of palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org For bromopyridines, the oxidative addition of the C-Br bond to the Pd(0) center is a crucial step. The electron-deficient nature of the pyridine ring can influence the rate of this step.

Ligand effects play a critical role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the selectivity of the reaction. Phosphine ligands are commonly used in cross-coupling reactions. The steric and electronic properties of the phosphine ligand can significantly impact the outcome of the reaction. For example, bulky and electron-rich phosphine ligands can promote the oxidative addition step and stabilize the active catalytic species. In the context of the Suzuki-Miyaura reaction of bromopyridines, mechanistic studies have identified intermediates in the transmetalation step, highlighting the role of the base and the nature of the boron-ate complex. organic-chemistry.org The choice of ligand can also influence the regioselectivity in the coupling of di-substituted pyridines. rsc.org

Reactions Involving the Aldehyde Functional Group

The aldehyde group in this compound is a versatile functional handle that can undergo a variety of transformations, including nucleophilic additions, condensation reactions, and redox reactions.

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles.

The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, leading to the formation of a new carbon-carbon double bond. researchgate.netacs.org this compound can react with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a weak base to yield α,β-unsaturated products. researchgate.netacs.org Interestingly, catalyst-free Knoevenagel condensations of pyridinecarbaldehydes have been reported to proceed efficiently in a water-ethanol mixture, highlighting a green chemistry approach. The pyridine ring itself can act as a dual activator, activating both the methylene compound and the carbonyl group.

The Wittig reaction provides a powerful method for converting aldehydes into alkenes. rsc.org The reaction involves a phosphorus ylide (Wittig reagent) reacting with the aldehyde to form an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides tend to give the E-alkene, while non-stabilized ylides favor the Z-alkene.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding Wittig ylides. google.comlibretexts.org The HWE reaction typically shows a high stereoselectivity for the formation of the (E)-alkene. libretexts.org The water-soluble phosphate (B84403) byproduct of the HWE reaction is easily removed, simplifying the purification process. libretexts.org

| Reaction | Reagent | Key Features | Product |

| Knoevenagel Condensation | Active Methylene Compound | Forms C=C bond; often E-selective | α,β-Unsaturated compound |

| Wittig Reaction | Phosphorus Ylide | Converts C=O to C=C; stereoselectivity depends on ylide | Alkene |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | High (E)-stereoselectivity; easy byproduct removal | (E)-Alkene |

The aldehyde group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction of the aldehyde to the corresponding primary alcohol, (4-bromo-2-methylpyridin-3-yl)methanol, can be achieved using various reducing agents. acs.org Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). acs.org Chemoselective reduction of the aldehyde in the presence of the bromo-aryl group is crucial. NaBH₄ is a milder reducing agent and is generally preferred for the selective reduction of aldehydes in the presence of other reducible functional groups. britannica.com The reduction of aldehydes can also be achieved with high selectivity using reagents like ammonia (B1221849) borane (B79455) in water. acs.org

Oxidation of the aldehyde group to a carboxylic acid, 4-bromo-2-methylnicotinic acid, can be accomplished using a variety of oxidizing agents. acs.org Common oxidants include potassium permanganate (B83412) (KMnO₄) and Jones reagent (CrO₃/H₂SO₄). researchgate.net However, milder and more selective methods are often preferred to avoid unwanted side reactions. organicmystery.com For instance, the oxidation of aldehydes to carboxylic acids can be achieved chemoselectively using reagents like Oxone or under aerobic conditions catalyzed by N-hydroxyphthalimide (NHPI). Biocatalytic methods using aldehyde dehydrogenases also offer a highly selective and environmentally friendly approach for this transformation. organicmystery.com

Transformations at the Methyl Substituent

The methyl group at the 2-position of the pyridine ring is a site for various chemical modifications.

Radical halogenation, particularly benzylic bromination, can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. masterorganicchemistry.comyoutube.com The reaction proceeds via a radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. youtube.com This radical then reacts with a bromine source to yield the halogenated product. youtube.com The use of NBS is advantageous as it provides a low, constant concentration of bromine, minimizing side reactions. masterorganicchemistry.com

The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. masterorganicchemistry.com This transformation can be useful for converting an ortho-directing alkyl group into a meta-directing carboxylic acid group. masterorganicchemistry.com More controlled oxidation to the aldehyde can be achieved using milder reagents. organic-chemistry.org

Benzylic halogenation, as mentioned previously, introduces a halogen atom to the methyl group, which can then serve as a handle for further functionalization through nucleophilic substitution reactions. masterorganicchemistry.comyoutube.com

Table 2: Reagents for Benzylic Functionalization

| Transformation | Reagent(s) | Product Functional Group |

| Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator | Bromomethyl |

| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO₄) | Carboxylic Acid |

| Controlled Oxidation | Various mild oxidizing agents | Aldehyde |

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring System

The pyridine ring in this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, although its reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. total-synthesis.commasterorganicchemistry.com However, the methyl group is an activating group and directs incoming electrophiles to the ortho and para positions. The bromine atom is a deactivating but ortho-, para-directing group. total-synthesis.commasterorganicchemistry.com Common EAS reactions include nitration, sulfonation, and halogenation. masterorganicchemistry.com These reactions typically require strong acid catalysts to generate a potent electrophile. total-synthesis.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS): The pyridine ring is activated towards nucleophilic attack, particularly at the positions ortho and para to the electron-withdrawing nitrogen atom (C2, C4, and C6). youtube.comstackexchange.com The presence of the bromine atom at the 4-position makes this site particularly susceptible to substitution by nucleophiles. stackexchange.comlibretexts.org The reaction proceeds through an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as an intermediate. libretexts.org The stability of this intermediate is a key factor in determining the feasibility of the reaction. stackexchange.comlibretexts.org A wide range of nucleophiles, including amines, alkoxides, and thiolates, can participate in these reactions. youtube.com

Rearrangement Reactions and Fragmentations

While specific rearrangement and fragmentation reactions of this compound are not extensively documented, related structures undergo such transformations. For instance, the Baeyer-Villiger oxidation is a rearrangement reaction that converts a ketone to an ester using a peroxy acid. wiley-vch.de Although an aldehyde, under certain oxidative conditions, could potentially undergo related transformations. The Beckmann rearrangement converts a ketoxime into an amide under acidic conditions, a reaction that could be envisioned for a derivative of this compound where the aldehyde is first converted to a ketoxime. scribd.com

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

High-resolution NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, including 4-Bromo-2-methylnicotinaldehyde. By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the chemical environment of each atom.

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, offer the initial and fundamental layer of structural information. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aldehydic proton, the aromatic protons on the pyridine (B92270) ring, and the methyl group protons. The chemical shifts of these protons are influenced by the electronic effects of the bromine atom, the aldehyde group, and the methyl group. For instance, the aldehyde proton would appear at a characteristically downfield position (typically around 10 ppm) due to the deshielding effect of the carbonyl group. modgraph.co.uk The aromatic protons would exhibit splitting patterns corresponding to their coupling with adjacent protons.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the aldehyde group would be readily identifiable by its downfield chemical shift (around 190 ppm). The carbons of the pyridine ring would appear in the aromatic region, with their shifts influenced by the substituents.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning these signals and establishing the connectivity between atoms. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons on the pyridine ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the definitive assignment of each proton signal to its corresponding carbon atom in the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. It can reveal through-space interactions, which are critical for confirming the stereochemistry and conformation of the molecule. For instance, a NOESY spectrum could show a correlation between the methyl protons and a nearby aromatic proton, providing information about the preferred orientation of the methyl group.

A complete assignment of the ¹H and ¹³C NMR spectra for similar structures has been achieved using these 2D NMR techniques, demonstrating their power in structural elucidation. bas.bg

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| -CHO | ~10.0 (s) | ~190 | C3, H5 |

| C2 | - | ~155 | CH₃ |

| C3 | - | ~135 | CHO, H5 |

| C4 | - | ~125 | H5, H6 |

| C5 | ~8.0 (d) | ~140 | H6, CHO |

| C6 | ~8.5 (d) | ~150 | H5, CH₃ |

| -CH₃ | ~2.5 (s) | ~20 | C2, C3 |

Note: Predicted values are based on data from analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase, which can differ from the solution state. For this compound, ssNMR can be used to study crystalline polymorphs and amorphous forms. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solids.

A particular challenge in the ssNMR of this compound is the presence of the bromine atom, as both ⁷⁹Br and ⁸¹Br are quadrupolar nuclei. wiley.com This leads to significant broadening of the NMR signals. However, specialized techniques and high magnetic fields can be used to acquire and interpret the spectra of such nuclei, providing information on the local electronic environment around the bromine atom. wiley.com Furthermore, ¹³C and ¹⁵N ssNMR can provide insights into the packing and intermolecular interactions within the crystal lattice. Studies on related pyridinecarboxaldehyde complexes have demonstrated the utility of paramagnetic ss-NMR in assigning signals in the solid state. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₆BrNO), HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula.

In addition to molecular formula determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to ionization, it can break apart into smaller, characteristic fragment ions.

The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in a pair of peaks (M and M+2) of approximately equal intensity for the molecular ion and any bromine-containing fragments. nist.gov

Common fragmentation pathways for aromatic aldehydes include the loss of the aldehyde proton (M-1) and the loss of the formyl radical (M-29, loss of CHO). nist.gov For this compound, key fragmentation steps would likely involve:

Loss of H·: leading to a stable acylium ion.

Loss of CHO·: resulting in a bromomethylpyridine cation.

Loss of Br·: yielding a methylnicotinaldehyde cation.

Loss of CH₃·: from the methyl group.

Isotopic labeling studies, for example, by replacing the aldehydic proton with deuterium, can be used to confirm these fragmentation pathways. The transformation of halogenated aromatic aldehydes has been studied, revealing processes like oxidation to carboxylic acids and reduction to alcohols. nih.gov

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Ion Formula | Description |

|---|---|---|

| 199/201 | [C₇H₆BrNO]⁺ | Molecular ion |

| 198/200 | [C₇H₅BrNO]⁺ | Loss of H· |

| 170/172 | [C₆H₅Br]⁺ | Loss of CHO· |

| 120 | [C₇H₆NO]⁺ | Loss of Br· |

| 184/186 | [C₆H₃BrNO]⁺ | Loss of CH₃· |

Note: The m/z values for bromine-containing fragments are given as a pair representing the ⁷⁹Br and ⁸¹Br isotopes.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. These techniques are complementary and together offer a comprehensive vibrational profile.

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands for:

C=O stretch: A strong band in the FT-IR spectrum, typically in the region of 1700-1720 cm⁻¹, characteristic of an aromatic aldehyde.

C-H stretches: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group would appear just below 3000 cm⁻¹.

Pyridine ring vibrations: A series of characteristic bands in the 1400-1600 cm⁻¹ region.

C-Br stretch: A band in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

Computational studies, often using Density Functional Theory (DFT), can be employed to calculate the vibrational frequencies and aid in the assignment of the experimental spectra. Such studies have been successfully applied to related molecules like 2-bromo-4-methylaniline. nih.govnih.govsemanticscholar.org

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H stretch | 3100-3000 | FT-IR, Raman |

| Aliphatic C-H stretch | 3000-2850 | FT-IR, Raman |

| C=O stretch | 1720-1700 | FT-IR (strong) |

| Pyridine ring stretch | 1600-1400 | FT-IR, Raman |

| C-Br stretch | 700-500 | FT-IR, Raman |

X-ray Diffraction Analysis for Solid-State Structure and Conformational Insights

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide accurate bond lengths, bond angles, and torsional angles.

This technique would definitively establish the conformation of the aldehyde group relative to the pyridine ring and the spatial relationship between the substituents. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding (if present) and halogen bonding, which govern the solid-state architecture. Although a crystal structure for the title compound is not publicly available, studies on related brominated aromatic compounds have demonstrated the utility of this method in providing detailed structural information.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Assignment in Chiral Analogues

The determination of the absolute configuration of chiral molecules is a significant challenge in organic chemistry. Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive techniques used to establish the absolute stereochemistry of chiral analogues of this compound in solution. nih.gov These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule.

A comprehensive approach to assigning the absolute configuration involves a combination of experimental measurements and theoretical calculations. schrodinger.com The process typically begins with conformational analysis to identify the stable conformers of the molecule . The ECD or VCD spectra for each of these conformers are then calculated using quantum mechanical methods, most notably time-dependent density functional theory (TD-DFT) for ECD and density functional theory (DFT) for VCD. schrodinger.comnih.gov The individually calculated spectra are then Boltzmann-averaged based on their relative energies to generate a final theoretical spectrum. nih.gov

The absolute configuration is assigned by comparing the theoretically predicted spectrum with the experimentally measured spectrum. schrodinger.com A good agreement between the two confirms the assigned configuration. The reliability of this assignment can be quantified using comparison algorithms like the Pearson coefficient or the Enantiomer Similarity Index. schrodinger.com

Several factors can influence the accuracy of the spectral prediction. The choice of solvent can significantly alter the experimental spectra due to conformational changes and intermolecular interactions, such as hydrogen bonding. schrodinger.com Therefore, it is often necessary to incorporate solvent effects into the theoretical calculations using implicit solvation models to achieve a better match with experimental data. schrodinger.com For molecules that can form dimers in non-polar solvents, modeling these dimers may also be required for accurate spectral prediction. schrodinger.com

Key Aspects of Chiroptical Spectroscopy for Absolute Configuration Assignment

| Parameter | Description |

| Technique | Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD) |

| Principle | Measures the differential absorption of left and right circularly polarized light by a chiral molecule. |

| Methodology | Comparison of experimental spectra with quantum mechanically calculated spectra. schrodinger.com |

| Computational Tools | Time-Dependent Density Functional Theory (TD-DFT) for ECD, Density Functional Theory (DFT) for VCD. schrodinger.comnih.gov |

| Influencing Factors | Solvent, temperature, and conformational flexibility of the molecule. schrodinger.com |

| Validation | The absolute configuration is confirmed when the experimental and theoretical spectra show a high degree of similarity. schrodinger.com |

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for analyzing complex mixtures containing this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For purity assessment of this compound, reversed-phase HPLC is commonly employed. In this mode, a non-polar stationary phase is used with a polar mobile phase. The purity of the sample can be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.

For chiral analogues of this compound, HPLC with chiral stationary phases (CSPs) is the method of choice for separating enantiomers and determining enantiomeric purity. americanlaboratory.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving a wide range of chiral compounds, including those with bromine and heterocyclic moieties. nih.gov The separation of enantiomers on a chiral column allows for the quantification of each enantiomer in a racemic mixture. researchgate.net The choice of mobile phase, whether normal-phase, reversed-phase, or polar organic, can significantly impact the resolution of the enantiomers. nih.gov

Typical HPLC Conditions for Analysis of Related Bromo-Aromatic Compounds

| Parameter | Description |

| Stationary Phase | Chiralcel OD-H (for chiral separations) americanlaboratory.com |

| Mobile Phase | n-hexane:2-propanol (85:15, v/v) americanlaboratory.com |

| Flow Rate | 1.0 mL/min americanlaboratory.com |

| Detection | UV at 245 nm americanlaboratory.com or 254 nm |

| Column Temperature | 30 °C americanlaboratory.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound.

GC-MS is highly effective for identifying impurities in a sample of this compound, even at trace levels. The mass spectra of the parent compound and any impurities can be compared with spectral libraries for positive identification. For complex mixtures, GC-MS can be used to identify the various components present. The analysis of N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines, for instance, shows that the mass of major fragments can vary based on the number and position of substituents on the aromatic ring. ojp.gov

Computational Chemistry and Theoretical Modeling of 4 Bromo 2 Methylnicotinaldehyde

Reaction Mechanism Elucidation through Computational Transition State Search

The elucidation of reaction mechanisms for compounds such as 4-bromo-2-methylnicotinaldehyde is a pivotal aspect of synthetic and medicinal chemistry. Understanding the precise pathway of a chemical transformation—from reactants to products through high-energy transition states—allows for the optimization of reaction conditions, prediction of product formation, and rational design of new synthetic routes. While experimental studies provide invaluable kinetic and product data, computational chemistry, particularly through the search for transition states, offers a molecular-level view of the reaction landscape that is often inaccessible through empirical methods alone.

At its core, a chemical reaction can be visualized as movement along a potential energy surface (PES). Reactants and products reside in energy minima on this surface, while the path between them traverses a "mountain pass" or saddle point. This saddle point represents the transition state (TS), the highest energy barrier that must be overcome for the reaction to proceed. The structure and energy of this transient species dictate the reaction's kinetics and feasibility. Due to their fleeting nature, transition states are exceptionally challenging to observe experimentally, making computational exploration an indispensable tool.

Modern computational methods, predominantly based on Density Functional Theory (DFT), have become central to identifying and characterizing transition states. These calculations can map the energetic profile of a proposed reaction mechanism, including the energies of reactants, intermediates, transition states, and products. For a molecule like this compound, which features a bromine atom and an aldehyde group on a pyridine (B92270) ring, several reaction types are of key interest, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govresearchgate.netmdpi.com

The process of computationally elucidating a reaction mechanism typically involves the following steps:

Hypothesizing a Mechanism: Based on established chemical principles, a plausible reaction pathway is proposed. For instance, in a Suzuki coupling of this compound with an arylboronic acid, the mechanism would involve steps such as oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net

Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates are computationally optimized to find their lowest energy conformations.

Transition State Search: Specialized algorithms are employed to locate the transition state structure connecting the reactant and product (or intermediate) states. Methods like the Nudged Elastic Band (NEB) or eigenvector-following algorithms are used to find the first-order saddle point on the potential energy surface.

Frequency Analysis: Once a potential transition state is located, a vibrational frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate—the motion of atoms that transforms the reactant into the product. nih.gov

Reaction Pathway Confirmation: Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the located transition state correctly connects the intended reactants and products on the potential energy surface.

Computational studies on structurally related bromo-pyridine derivatives have successfully used these methods to explain reaction outcomes. nih.govmdpi.com For example, DFT calculations can reveal why a particular regioisomer is the favored product in a substitution reaction by comparing the activation energy barriers of different possible pathways. The electronic nature of substituents on the pyridine ring and the reacting partners significantly influences these energy barriers. nih.gov The aldehyde group in this compound, being an electron-withdrawing group, and the methyl group, an electron-donating group, would have distinct electronic influences on the reactivity of the C-Br bond and the pyridine ring, which can be quantified through computational analysis.

The data generated from these calculations allow for the construction of a detailed reaction energy profile. This profile provides quantitative values for the activation energies and reaction enthalpies, offering a deeper understanding of the reaction's kinetics and thermodynamics.

Table 1: Illustrative Reaction Energy Profile Data from a Hypothetical Computational Study

The following table is a representative example of the type of data that would be generated from a DFT study on a hypothetical reaction involving this compound, such as a nucleophilic aromatic substitution. The values are for illustrative purposes only.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State | Highest energy point of the substitution pathway | +22.5 |

| Intermediate | Meisenheimer complex | -5.2 |

| Products | Substituted product + Bromide ion | -15.8 |

This quantitative data is crucial for comparing different potential mechanisms. The pathway with the lowest activation energy barrier is typically the one that is kinetically favored and most likely to occur under experimental conditions. By systematically modeling each step, computational chemists can provide a robust and detailed rationale for observed chemical phenomena and guide future synthetic endeavors. mdpi.comnih.gov

Design and Synthesis of Derivatives and Analogues of 4 Bromo 2 Methylnicotinaldehyde

Structural Diversification Strategies

The structural diversification of 4-bromo-2-methylnicotinaldehyde is primarily achieved through chemical transformations targeting its three key functional groups: the aldehyde, the bromine atom, and the methyl group. Each of these sites offers a distinct handle for introducing molecular diversity.

The formyl group at the 3-position is a versatile electrophile that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Common derivatization strategies include:

Reductive Amination: Reaction with a wide array of primary and secondary amines in the presence of a reducing agent to yield diverse substituted aminomethylpyridines.

Wittig and Horner-Wadsworth-Emmons Reactions: Conversion of the aldehyde to an alkene, allowing for the introduction of various substituted vinyl moieties.

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds to produce α,β-unsaturated systems, which can serve as Michael acceptors for further functionalization.

Henry Reaction: A base-catalyzed reaction with nitroalkanes to form β-nitro alcohols.

Oxidation and Reduction: The aldehyde can be readily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing further points for esterification, amidation, or etherification.

The bromine atom at the 4-position is a key linchpin for diversification, particularly through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents, significantly expanding the accessible chemical space. Widely employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to form alkynylpyridine derivatives.

Heck Coupling: Palladium-catalyzed reaction with alkenes to introduce vinyl groups.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with a variety of amines to introduce substituted amino groups.

Stille Coupling: Palladium-catalyzed coupling with organostannanes.

Cyanation: Introduction of a nitrile group, which can be further elaborated.

The methyl group at the 2-position, while less reactive, can also be functionalized. For instance, it can undergo condensation reactions with aromatic aldehydes under specific conditions.

Scaffold Hopping and Bioisosteric Replacements

In the quest for novel compounds with improved properties, scaffold hopping and bioisosteric replacement are powerful design strategies. These approaches aim to replace parts of the this compound framework with other chemical groups that maintain or enhance the desired biological activity while potentially improving pharmacokinetic profiles or circumventing existing patents.

Scaffold Hopping involves replacing the central pyridine (B92270) ring with other heterocyclic or carbocyclic cores that can maintain a similar spatial arrangement of the key functional groups.

| Original Scaffold | Potential Replacement Scaffolds | Rationale |

|---|---|---|

| Pyridine | Pyrimidine, Pyridazine, Pyrazine | Maintains a six-membered aromatic heterocycle with varying nitrogen positions, altering electronics and hydrogen bonding capabilities. |

| Pyridine | Thiophene, Furan, Pyrrole | Five-membered aromatic heterocycles that can mimic the steric and electronic properties of the pyridine ring. |

| Pyridine | Phenyl | A carbocyclic analogue that removes the hydrogen bond accepting nitrogen atom, which can impact solubility and target interactions. |

Bioisosteric Replacement focuses on the substitution of specific substituents with other groups that possess similar physical or chemical properties.

| Original Group | Potential Bioisosteric Replacements | Potential Impact |

|---|---|---|

| Bromine | Chlorine, Trifluoromethyl, Cyano, Thiomethyl | Modulates lipophilicity, electronic character, and metabolic stability. |

| Methyl | Ethyl, Cyclopropyl, Methoxy, Halogen | Alters steric bulk, lipophilicity, and metabolic stability. |

| Aldehyde | Nitrile, Oxime, Hydrazone, Tetrazole, Carboxylic Acid Ester | Varies hydrogen bonding potential, polarity, and chemical reactivity. |

Synthesis of Poly-Functionalized Pyridine Architectures

The synthesis of highly substituted and complex pyridine architectures often leverages the orthogonal reactivity of the functional groups present in this compound. By carefully selecting the sequence of reactions, chemists can build intricate molecular frameworks with precise control over the substitution pattern.

A common strategy involves a multi-step sequence where each functional group is addressed in a specific order. For example, a synthetic route could commence with a Suzuki-Miyaura coupling at the 4-position to install a desired aryl or heteroaryl group. The aldehyde at the 3-position could then be subjected to a Wittig reaction to introduce an alkene. Finally, the methyl group at the 2-position could potentially be oxidized to a carboxylic acid. This sequential approach allows for the systematic construction of poly-functionalized pyridines.

Furthermore, the development of one-pot, multi-component reactions (MCRs) starting from this compound and its derivatives has enabled the rapid assembly of complex pyridine-containing molecules. For instance, a Hantzsch-like pyridine synthesis could be adapted, or a novel MCR could be designed that utilizes the aldehyde in a cascade reaction with other components to build a fused heterocyclic system.

Methodologies for Library Generation and Combinatorial Chemistry

The structural features of this compound make it an ideal starting point for the generation of chemical libraries for high-throughput screening. Combinatorial chemistry and parallel synthesis methodologies can be effectively employed to rapidly produce a large number of diverse analogues.

Parallel Synthesis is a common approach where the starting material is reacted with a large set of diverse building blocks in a spatially separated manner, often in multi-well plates. For example, a library can be generated by performing reductive amination of this compound with a collection of different primary amines in one dimension, followed by a Suzuki-Miyaura coupling with a diverse set of boronic acids in a second dimension. This creates a matrix of unique products.

Diversity-Oriented Synthesis (DOS) aims to generate a library of compounds with a high degree of structural diversity, exploring a broader region of chemical space. Starting from this compound, a branching synthetic pathway can be designed. In this approach, the products from an initial reaction are not only collected but also used as substrates for a variety of different subsequent reactions, leading to a wide range of different molecular scaffolds.

The following table outlines a hypothetical parallel synthesis approach for generating a focused library from this compound.

| Stage | Reaction | Building Block Library | Resulting Intermediate/Product |

|---|---|---|---|

| 1 | Sonogashira Coupling | Library of terminal alkynes (R1-C≡CH) | A library of 4-alkynyl-2-methylnicotinaldehydes. |

| 2 | Reductive Amination | Library of primary and secondary amines (R2R3NH) | A final library of N-substituted 4-alkynyl-3-(aminomethyl)-2-methylpyridines. |

By utilizing these systematic and high-throughput synthetic strategies, researchers can efficiently explore the chemical space around the this compound scaffold, accelerating the discovery of new molecules with valuable applications.

Applications of 4 Bromo 2 Methylnicotinaldehyde and Its Derivatives in Translational Research

Advanced Intermediates in Pharmaceutical Sciences Research

The structural framework of 4-bromo-2-methylnicotinaldehyde is a key starting point for creating advanced intermediates in pharmaceutical research. Its reactivity and substitution pattern are instrumental in building complex molecules designed to interact with specific biological targets.

Precursors for Small Molecule Drug Candidates Targeting Specific Biological Pathways

This compound and its derivatives are crucial precursors in the synthesis of small molecule drug candidates aimed at modulating specific biological pathways implicated in various diseases. The development of these targeted therapies relies on the ability to systematically modify the core structure to optimize potency, selectivity, and pharmacokinetic properties.

One significant area of research is the development of Tropomyosin receptor kinase (Trk) inhibitors. rsc.org The Trk family of neurotrophin receptors, particularly TrkA, is involved in the growth and survival of neurons and has been identified as a driver in tumor growth, as well as inflammatory and neuropathic pain. rsc.org Through computational screening, a novel Trk-active pharmacophore was identified, leading to the development of pyrazine-based inhibitors that potently inhibit TrkA. rsc.org These inhibitors, derived from precursors like this compound, have shown high activity against TrkA and provide a basis for developing more advanced inhibitors. rsc.org

Another important target is the metabotropic glutamate (B1630785) receptor 5 (mGluR5), which is implicated in various central nervous system (CNS) disorders. nih.gov Allosteric modulators of mGluR5 offer a promising therapeutic approach. nih.gov Medicinal chemistry efforts have focused on creating potent and selective mGluR5 negative allosteric modulators (NAMs), with heteroaryl-butynylpyridines being a notable class of compounds. nih.gov The synthesis of such complex molecules often involves intermediates derived from substituted nicotinaldehydes.

Furthermore, research into dual inhibitors targeting multiple kinases is an emerging strategy to overcome drug resistance in cancer. For instance, pyrimido[4,5-b]indole derivatives have been identified as dual inhibitors of RET and TRK kinases. nih.gov These compounds can be effective in tumors with both RET and TRK genetic backgrounds and can also block NTRK-fusions that may arise as a resistance mechanism to RET inhibitors. nih.gov The synthesis of these dual-activity compounds highlights the utility of versatile building blocks in creating multi-targeted agents.

Table 1: Small Molecule Drug Candidates and Their Biological Targets

| Drug Candidate Class | Target Pathway/Protein | Therapeutic Area |

|---|---|---|

| Pyrazine-based Inhibitors | Tropomyosin receptor kinase A (TrkA) | Oncology, Pain, Inflammation |

| Heteroaryl-butynylpyridines | Metabotropic glutamate receptor 5 (mGluR5) | Central Nervous System Disorders |

| Pyrimido[4,5-b]indole Derivatives | RET and TRK Kinases | Oncology |

Utility in the Synthesis of Established Pharmaceutical Agents and Their Analogues

The chemical scaffold provided by this compound is valuable not only for the discovery of novel drugs but also for the synthesis of existing pharmaceutical agents and their analogues. This allows for the exploration of structure-activity relationships (SAR) and the development of second-generation drugs with improved efficacy or safety profiles.

For example, the synthesis of analogues of farnesyl protein transferase (FPT) inhibitors has been an area of focus. A series of 3-substituted analogues of a potent FPT inhibitor were prepared to evaluate the impact of different substituents on potency. nih.gov This type of systematic modification, often starting from a core structure like a substituted nicotinaldehyde, is crucial for optimizing drug candidates. nih.gov

In the field of oncology, substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (ATBO) analogues have been designed and synthesized as potent in vitro anticancer agents. nih.gov These compounds have shown significant cytotoxicity against various human tumor cell lines. nih.gov The synthesis of these complex heterocyclic systems often relies on the availability of versatile aromatic aldehyde precursors.

Exploration of Enzyme Inhibition Mechanisms by Nicotinaldehyde Analogues (e.g., Nicotinamidases)

Nicotinaldehyde and its derivatives, including halogenated forms, are instrumental in studying the mechanisms of enzyme inhibition. A key example is their potent inhibition of nicotinamidases, enzymes that hydrolyze nicotinamide (B372718) to nicotinic acid and are found in various pathogens and organisms but not in mammals. nih.gov

Nicotinaldehyde acts as a potent competitive inhibitor of nicotinamidases, binding in the low micromolar to low nanomolar range. nih.gov The inhibition mechanism involves the reaction of the aldehyde group with a universally conserved catalytic cysteine residue in the enzyme's active site, forming a stable thiohemiacetal complex. nih.gov The study of various nicotinaldehyde derivatives has been crucial in elucidating this mechanism and has established the potential for developing selective inhibitors for nicotinamidases from different species. nih.gov

Interestingly, while nicotinaldehyde is a known inhibitor of nicotinamidase, it can also act as a precursor for NAD biosynthesis in mammalian cells. nih.gov This dual role highlights the complexity of NAD metabolism and the need for careful consideration when using nicotinaldehyde derivatives in research. nih.gov The ability of nicotinaldehyde to replenish NAD levels can counteract the effects of NAD-lowering anticancer agents, a factor that must be considered in therapeutic strategies. nih.gov

Table 2: Nicotinaldehyde Analogues as Enzyme Inhibitors

| Enzyme | Inhibitor Class | Mechanism of Inhibition |

|---|---|---|

| Nicotinamidase | Nicotinaldehydes | Competitive inhibition, formation of a thiohemiacetal complex with catalytic cysteine |

| α-Glucosidase | 4-Hydroxy Pd-C-III derivatives | Mixed-type inhibition |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 4-Hydroxy Pd-C-III derivatives | Binds to the active site |

Role in Radiopharmaceutical Synthesis for Molecular Imaging (e.g., PET Tracers for Hypoxia)

Substituted nicotinaldehydes are valuable precursors in the synthesis of radiopharmaceuticals for molecular imaging techniques like Positron Emission Tomography (PET). PET imaging allows for the non-invasive visualization and quantification of biological processes in vivo, and the development of specific PET tracers is a major area of research.

One critical application is the imaging of tumor hypoxia, a condition of low oxygen levels in tumors that is associated with resistance to therapy and poor prognosis. nih.gov Nitroimidazole derivatives are widely used as hypoxia imaging agents. nih.gov When labeled with a positron-emitting radionuclide such as fluorine-18, these compounds can be used to detect hypoxic regions in tumors. nih.govnih.gov The synthesis of these tracers often involves the coupling of a nitroimidazole moiety to a precursor molecule, which can be a derivative of nicotinaldehyde.

The development of PET radioligands for brain imaging is another important application. For instance, PET tracers targeting the mGluR5 receptor have been developed to study its role in neurological and psychiatric disorders. nih.gov The synthesis of these complex molecules requires versatile building blocks that can be readily modified and radiolabeled. radiologykey.com

Building Blocks in Agrochemical Chemistry Research

The structural features of this compound also make it a valuable building block in the field of agrochemical chemistry. The pyridine (B92270) ring is a common motif in many successful pesticides, and the presence of bromo and methyl groups, along with the aldehyde function, provides multiple points for chemical modification to create novel active ingredients.

Development of Novel Herbicidal, Fungicidal, and Insecticidal Agents

The search for new pesticides with novel modes of action, improved safety profiles, and the ability to overcome resistance is a continuous effort in agrochemical research. scispace.comnih.gov Substituted pyridine derivatives have been a rich source of new herbicidal, fungicidal, and insecticidal agents. scispace.comnih.govnih.gov

For example, the development of fungicides often targets specific enzymes in pathogenic fungi. Demethylation inhibitors (DMIs), many of which are heterocyclic compounds, are an important class of fungicides. scispace.com The synthesis of new DMI fungicides with improved efficacy against resistant strains is an ongoing area of research. scispace.com

In the realm of insecticides, there has been a shift towards compounds with better safety profiles, including lower toxicity to beneficial insects like honeybees. nih.govnih.gov The development of novel insecticides often involves the exploration of new chemical scaffolds, and substituted pyridines continue to be a promising starting point.

While no new herbicides with a novel mode of action have been commercialized in nearly 30 years, the recent launch of cyclopyrimorate (B1669518) and the development of tetflupyrolimet, both with novel modes of action, signal a renewed focus on innovation in this area. scispace.comnih.govresearchgate.net The synthesis of such innovative molecules often relies on the availability of versatile and reactive building blocks like this compound.

Structure-Activity Relationship (SAR) Studies in Agrochemical Design

Structure-Activity Relationship (SAR) studies are fundamental in designing new agrochemicals. By systematically modifying the structure of a lead compound and observing the effect on its biological activity, chemists can optimize its efficacy. While SAR studies have been conducted on various pyridine-based compounds for agrochemical purposes, specific research detailing the SAR of this compound derivatives is not prominent in the current body of scientific literature.

The core structure of this compound, featuring a substituted pyridine ring, is a common motif in bioactive molecules. The bromine atom, methyl group, and aldehyde function are all sites that could be synthetically modified to explore their influence on pesticidal, herbicidal, or fungicidal activity. For instance, the aldehyde could be converted into various imines, oximes, or hydrazones, and the bromo-substituent could be replaced via cross-coupling reactions to generate a library of analogues for screening. However, published reports detailing such a systematic study for this specific compound in agrochemical design are not found.

Components in Advanced Materials Science

The unique electronic and structural properties of pyridine derivatives make them attractive candidates for the development of advanced materials.

Monomers for Polymer Synthesis with Tailored Properties

The aldehyde and bromo-substituents on this compound present potential functionalities for polymerization. The aldehyde group can participate in condensation polymerizations, while the bromo-group can be utilized in cross-coupling polymerization reactions. Polymers containing pyridine units are investigated for their thermal stability, optical properties, and metal-coordinating abilities. Research on the synthesis of polymers using pyridine analogs of chalcone (B49325) and imidazo[1,2-a]pyridine-containing polymers has been reported. researchgate.netacs.org However, there is no specific mention in the searched literature of this compound being used as a monomer to create polymers with tailored properties.

Ligands for Metal Complexes in Catalysis and Coordination Chemistry

The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group in this compound can act as a bidentate chelating ligand for various metal ions. Pyridine-2-carboxaldehyde and its derivatives are known to form stable complexes with metals like rhenium and ruthenium. nih.govwikipedia.org These complexes are studied for their catalytic activity, and luminescent properties. The electronic properties of the ligand, influenced by the bromo and methyl groups, could in theory modulate the catalytic activity of the corresponding metal complex. Palladium-catalyzed reactions involving bromopyridines are also a well-established area of research for creating complex molecules. rsc.org Despite these general principles, specific studies on metal complexes derived from this compound and their catalytic applications are not described in the available search results.

Precursors for Optoelectronic Devices and Functional Materials

Conjugated organic molecules containing pyridine rings are of interest for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) and sensors. The synthesis of indolizines from bromopyridines has been noted for their potential use in electronic materials due to their extended conjugation. rsc.org The structure of this compound could serve as a starting point for synthesizing larger, more conjugated systems with specific optoelectronic properties. Computational studies on various heterocyclic compounds are often used to predict their suitability for such applications. rsc.org Nevertheless, dedicated research on this compound as a direct precursor for optoelectronic devices or functional materials is not documented in the available literature.

Chemical Probes and Reagents in Biological Systems Research

Chemical probes are essential tools for studying biological processes within living systems.

Derivatization for Affinity Labeling and Bioconjugation

The aldehyde group is a valuable functionality for bioconjugation, as it can react with primary amines on biomolecules, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form a Schiff base. This reaction is a cornerstone of bioorthogonal chemistry used for protein labeling, immobilization, and creating antibody-drug conjugates. Studies have shown that pyridinecarboxaldehyde derivatives can be used for N-terminal protein modification. acs.org The reaction of pyridine-2-carboxaldehyde with amines to form Schiff base conjugates with biologically relevant molecules has also been demonstrated. nih.gov While the aldehyde on this compound could theoretically be employed for such purposes, there are no specific reports of its use as a reagent for affinity labeling or bioconjugation in the searched scientific literature.

Use in Molecular Recognition Studies

The strategic placement of bromo, methyl, and aldehyde functional groups on the pyridine ring of this compound makes it and its derivatives promising candidates for applications in molecular recognition. Molecular recognition involves the specific binding of a "host" molecule to a "guest" molecule or ion through non-covalent interactions. The unique electronic and steric characteristics of this compound's derivatives can be exploited to design molecules with high selectivity for specific targets.

While direct and extensive research on the molecular recognition properties of this compound itself is not widely documented in publicly available literature, the principles of supramolecular chemistry and the study of analogous compounds provide a strong basis for their potential applications in this field. The aldehyde group, for instance, is a versatile precursor for the synthesis of Schiff bases and other elaborate ligands capable of forming stable complexes with a variety of metal ions. The pyridine nitrogen atom introduces a key coordination site, and the bromo and methyl substituents can be used to modulate the electronic properties and steric hindrance of the ligand, thereby fine-tuning its binding affinity and selectivity for a particular guest.

Research into structurally related bromo-substituted pyridine derivatives has demonstrated their utility in forming coordination complexes with transition metals. These studies offer insights into how the derivatives of this compound might behave in molecular recognition contexts. For example, studies on 4- and 5-bromo derivatives of 2-(hydroxymethyl)pyridine have shown their ability to coordinate with copper(II) and cobalt(II) ions, forming complexes with distinct structures. researchgate.net The formation of these metal complexes is a fundamental example of molecular recognition, where the organic ligand selectively binds to a specific metal ion.